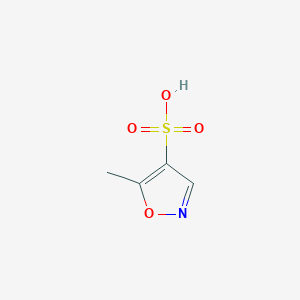
5-Methyl-1,2-oxazole-4-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,2-oxazole-4-sulfonic acid is a heterocyclic organic compound characterized by the presence of an oxazole ring, a five-membered aromatic ring containing both nitrogen and oxygen atoms, and a sulfonic acid group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of 5-methyl-2-aminooxazole-4-carboxylic acid under acidic conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity. This may include the use of catalysts and specific solvents to facilitate the cyclization process.
Types of Reactions:
Oxidation: The sulfonic acid group can undergo oxidation reactions to form sulfonyl chlorides or sulfates.
Reduction: Reduction of the sulfonic acid group can lead to the formation of the corresponding thiol or sulfide.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, often facilitated by strong acids or Lewis acids.
Common Reagents and Conditions:
Oxidation: Reagents like chlorosulfonic acid or sulfur trioxide are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Reagents such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are often used.
Major Products Formed:
Oxidation: 5-Methyl-1,2-oxazole-4-sulfonyl chloride.
Reduction: 5-Methyl-1,2-oxazole-4-thiol.
Substitution: Various substituted oxazoles depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-Methyl-1,2-oxazole-4-sulfonic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
5-Ethyl-1,2-oxazole-4-sulfonic acid: Similar structure with an ethyl group instead of a methyl group.
1,2-Oxazole-4-sulfonic acid: Lacks the methyl group at the 5-position.
2-Methyl-1,3-oxazole-4-sulfonic acid: Different position of the methyl group on the oxazole ring.
Uniqueness: The presence of the methyl group at the 5-position in 5-Methyl-1,2-oxazole-4-sulfonic acid provides unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
773051-56-2 |
|---|---|
Formule moléculaire |
C4H5NO4S |
Poids moléculaire |
163.15 g/mol |
Nom IUPAC |
5-methyl-1,2-oxazole-4-sulfonic acid |
InChI |
InChI=1S/C4H5NO4S/c1-3-4(2-5-9-3)10(6,7)8/h2H,1H3,(H,6,7,8) |
Clé InChI |
LJNAUMRVTGLRAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


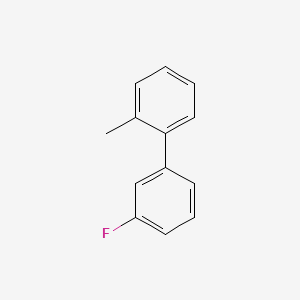

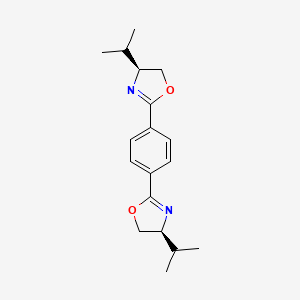

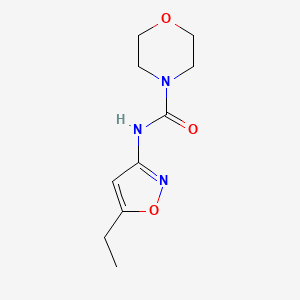
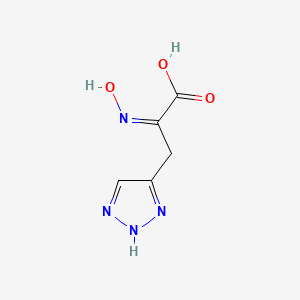
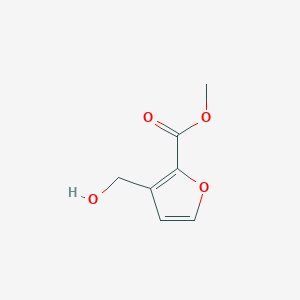
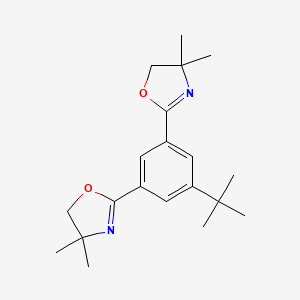
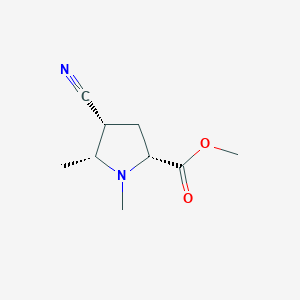
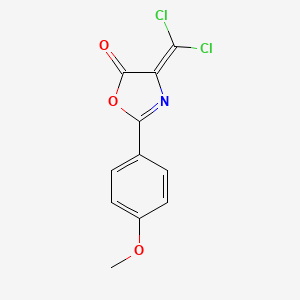
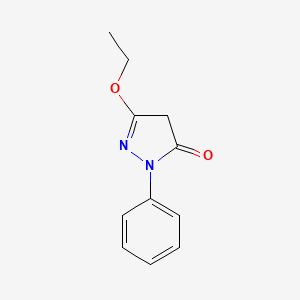
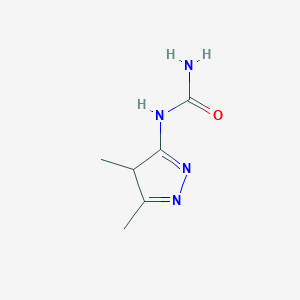
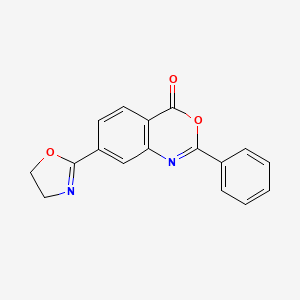
![3-(2-(Ethoxycarbonyl)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15207599.png)
